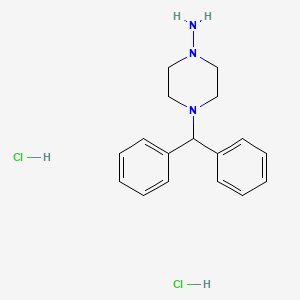

4-(Diphenylmethyl)piperazin-1-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Diphenylmethyl)piperazin-1-amine dihydrochloride is a chemical compound with the CAS Number: 1172327-56-8 . It has a molecular weight of 340.3 .

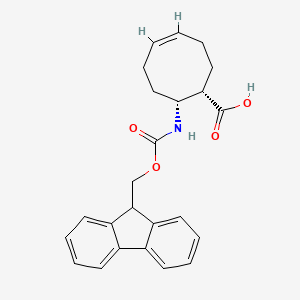

Molecular Structure Analysis

The InChI Code for 4-(Diphenylmethyl)piperazin-1-amine dihydrochloride is 1S/C17H21N3.2ClH/c18-20-13-11-19 (12-14-20)17 (15-7-3-1-4-8-15)16-9-5-2-6-10-16;;/h1-10,17H,11-14,18H2;2*1H .Scientific Research Applications

a. Antipsychotic Agents: The compound’s piperazine moiety resembles certain antipsychotic drugs. Scientists investigate modifications to enhance binding affinity and selectivity for dopamine receptors, aiming to develop improved antipsychotic medications.

b. Serotonin Reuptake Inhibitors (SSRIs): Given its resemblance to serotonin, researchers explore derivatives of this compound as potential SSRIs. These drugs are widely used to treat depression and anxiety disorders by inhibiting serotonin reuptake.

a. Piperazine Derivatives: Chemists utilize this compound to synthesize various piperazine derivatives. These derivatives find applications in pharmaceuticals, agrochemicals, and materials science.

b. Cyclization Reactions: The compound’s structure allows for intramolecular cyclization reactions. Researchers explore its use in constructing heterocyclic compounds, such as piperazinopyrrolidinones .

Biological Studies

4-(Diphenylmethyl)piperazin-1-amine dihydrochloride can be employed in biological studies:

a. Receptor Binding Studies: Scientists explore its interaction with various receptors (e.g., serotonin, dopamine) using radioligand binding assays. Understanding binding affinities informs drug design.

b. Cell Culture Studies: The compound may be used in cell-based assays to evaluate its effects on cellular processes, such as proliferation, apoptosis, or neurotransmitter release.

Safety and Hazards

properties

IUPAC Name |

4-benzhydrylpiperazin-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3.2ClH/c18-20-13-11-19(12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16;;/h1-10,17H,11-14,18H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQMNFPLKVTRSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Diphenylmethyl)piperazin-1-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2382927.png)

![N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2382931.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-naphthamide](/img/structure/B2382938.png)

![N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-ynamide](/img/structure/B2382939.png)

![2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B2382940.png)